3-(1-ethyl-1H-pyrazol-5-yl)propanal

Catalog No.
S14143052
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-ethyl-1H-pyrazol-5-yl)propanal

Product Name

3-(1-ethyl-1H-pyrazol-5-yl)propanal

IUPAC Name

3-(2-ethylpyrazol-3-yl)propanal

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3

InChI Key

BUVXXDDUHZXJOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CCC=O

3-(1-ethyl-1H-pyrazol-5-yl)propanal is a chemical compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a propanal functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it has a molecular weight of approximately 168.20 g/mol. The compound exhibits unique structural features that contribute to its potential biological activity and chemical reactivity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation: The compound can participate in condensation reactions with amines or alcohols to form imines or acetals, respectively.

The specific products formed depend on the reaction conditions and reagents used, with common reagents including bases like sodium hydroxide and various solvents to facilitate the reactions.

Research indicates that 3-(1-ethyl-1H-pyrazol-5-yl)propanal exhibits potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been investigated for its possible anti-inflammatory effects, which could be relevant in therapeutic contexts.

The exact mechanisms of action are still under investigation, necessitating further studies to confirm these biological activities and elucidate the underlying pathways.

The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal typically involves the following steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds.
  • Alkylation: The ethyl group is introduced onto the pyrazole ring through an alkylation reaction.
  • Aldehyde Formation: The propanal group is then added, often through a condensation reaction with appropriate precursors.

Various synthetic routes have been explored to optimize yields and purity, often employing solvents like ethanol or methanol and catalysts such as palladium on carbon.

3-(1-ethyl-1H-pyrazol-5-yl)propanal has several applications across various fields:

  • Medicinal Chemistry: It is studied for its potential use as a drug candidate due to its biological activities.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Research: Ongoing studies aim to identify additional applications based on its unique chemical structure and biological activity.

Interaction studies focus on how 3-(1-ethyl-1H-pyrazol-5-yl)propanal interacts with biological targets, such as enzymes or receptors. Its unique structure allows it to bind selectively to specific active sites, potentially modulating various biological pathways. Detailed studies are required to identify specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 3-(1-ethyl-1H-pyrazol-5-yl)propanal. Here are some notable examples:

Compound NameStructural Features
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanalContains a methyl group on the pyrazole ring
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanalFeatures dimethyl substitution on the pyrazole
3-{[(1-methylpyrazol-5-yl)methyl]amino}propanalHas an amino substituent attached to the propanal

Uniqueness

3-(1-ethyl-1H-pyrazol-5-yl)propanal is unique due to its specific structural features, such as the combination of an ethyl substituent on the pyrazole ring and an aldehyde functional group. This configuration allows it to participate in a variety of

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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